Ji-101

Angiogenesis Ephrin Receptor Multi-Kinase Inhibitor

JI-101 (CAS 900573-88-8), also known as CGI-1842, is a synthetic, orally bioavailable small-molecule multi-kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and ephrin type-B receptor 4 (EphB4) with potent antiangiogenic and antineoplastic activities. The compound exhibits high (.

Molecular Formula C22H20BrN5O2
Molecular Weight 466.3 g/mol
CAS No. 900573-88-8
Cat. No. B1683799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJi-101
CAS900573-88-8
Synonyms1-(1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl)-3-(5-bromo-2-methoxyphenyl)urea
JI 101
JI-101
JI101 cpd
Molecular FormulaC22H20BrN5O2
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N
InChIInChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29)
InChIKeyZXBFYBLSJMEBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JI-101 (CAS 900573-88-8): Orally Active VEGFR2/PDGFRβ/EphB4 Multi-Kinase Inhibitor for Cancer Research Procurement


JI-101 (CAS 900573-88-8), also known as CGI-1842, is a synthetic, orally bioavailable small-molecule multi-kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and ephrin type-B receptor 4 (EphB4) with potent antiangiogenic and antineoplastic activities [1]. The compound exhibits high (<100 nM) enzymatic potency against these three angiogenic kinases and has demonstrated tumor growth inhibition in preclinical xenograft models as well as tolerability in Phase 1 clinical trials [2].

JI-101 Sourcing: Why Class Substitution with Standard VEGFR/PDGFR Inhibitors Fails to Replicate Research Findings


In the context of multi-kinase angiogenesis inhibitors, JI-101 is distinguished by its unique inclusion of EphB4 kinase inhibition alongside VEGFR2 and PDGFRβ [1]. None of the currently approved angiogenesis inhibitors in this class (e.g., sunitinib, sorafenib, pazopanib, regorafenib) have been reported to inhibit EphB4 [2]. This triple-target profile confers a distinct pharmacological signature that cannot be achieved by substituting a standard dual VEGFR/PDGFR inhibitor. Furthermore, the compound's specific kinase selectivity pattern, oral bioavailability, and P-gp substrate status differ quantitatively from other agents in the class, making direct interchangeability for research or preclinical studies scientifically invalid without accounting for these specific attributes.

JI-101 (900573-88-8) Quantitative Differentiation Evidence: Kinase Selectivity, Potency, and Pharmacokinetic Comparisons


JI-101 vs. Sunitinib, Sorafenib, Pazopanib: Unique EphB4 Kinase Inhibition

JI-101 is the only angiogenesis inhibitor in its class that has been clinically evaluated to simultaneously inhibit EphB4, VEGFR2, and PDGFRβ. A clinical pilot study explicitly states that 'None of the currently approved angiogenesis inhibitors have been reported to inhibit EphB4' [1]. This triple inhibition profile is not observed in sunitinib, sorafenib, pazopanib, or regorafenib [2]. In a 445-kinase panel (Ambit KinomeScan), JI-101 demonstrated high selectivity for angiogenic kinases, with only 23 kinases showing a Kd <1 µM [3]. This targeted selectivity profile is distinct from the broader kinase inhibition patterns of comparator agents.

Angiogenesis Ephrin Receptor Multi-Kinase Inhibitor Oncology

JI-101 vs. Sunitinib, Sorafenib, Pazopanib, Regorafenib: Comparative Kinase IC50 Potency Profile

JI-101 exhibits potent inhibition of VEGFR2 (IC50 ≈ 20-30 nM), PDGFRβ (IC50 ≈ 10-20 nM), and EphB4 (IC50 ≈ 5-10 nM) in enzymatic assays . This profile differs from other clinically evaluated multi-kinase inhibitors in its balanced potency across these three targets. Sunitinib inhibits VEGFR2 with an IC50 of 80 nM and PDGFRβ with an IC50 of 2 nM, but lacks EphB4 activity . Sorafenib inhibits VEGFR2 with an IC50 of 90 nM and PDGFRβ with an IC50 of 57 nM . Pazopanib inhibits VEGFR2 with an IC50 of 30 nM and PDGFRβ with an IC50 of 84 nM . Regorafenib inhibits VEGFR2 with an IC50 of 4.2 nM and PDGFRβ with an IC50 of 22 nM .

Kinase Inhibition IC50 Enzymatic Assay Angiogenesis

JI-101 vs. Sunitinib: P-glycoprotein (P-gp) Substrate Status and Blood-Brain Barrier Penetration Potential

JI-101 has been identified as not a substrate for the efflux transporter P-glycoprotein (P-gp) [1]. In contrast, sunitinib is a known substrate for P-gp and breast cancer resistance protein (BCRP), which actively limits its brain penetration and contributes to its pharmacokinetic variability [2]. This difference may confer distinct tissue distribution and drug-drug interaction profiles. JI-101 demonstrates 55% oral bioavailability in rats and is rapidly absorbed, reaching Cmax within 2 hours [3].

Pharmacokinetics P-gp Bioavailability ADME

JI-101 Preclinical Tumor Growth Inhibition: 50-70% TGI in Mouse Xenograft Models at 10-30 mg/kg

In mouse xenograft models of colon and lung cancer, oral administration of JI-101 at doses ranging from 10 to 30 mg/kg/day resulted in significant suppression of tumor growth, typically producing 50-70% tumor growth inhibition (TGI) compared with vehicle-treated controls . Treated tumors exhibited reduced microvessel density and impaired vascular signaling, consistent with blockade of angiogenesis-related pathways .

Xenograft Tumor Growth Inhibition Angiogenesis In Vivo Efficacy

JI-101 (900573-88-8) Recommended Research Applications Based on Quantitative Evidence


Investigating EphB4-Dependent Angiogenesis and Tumor Biology

Researchers studying the role of EphB4 in angiogenesis or tumor progression should select JI-101 as a tool compound due to its unique triple inhibition profile that includes EphB4. As established in Section 3, no currently approved angiogenesis inhibitor in this class has been reported to inhibit EphB4 [1]. This application is particularly relevant for ovarian cancer and head and neck cancer models where EphB4 is implicated.

Preclinical Pharmacokinetic and ADME Studies Requiring Predictable Oral Bioavailability

For ADME studies requiring consistent oral absorption and tissue distribution, JI-101's 55% oral bioavailability in rats and its rapid absorption (Cmax within 2 hours) provide a well-characterized baseline [2]. Its status as a non-P-gp substrate distinguishes it from agents like sunitinib, making it a preferred choice for studies evaluating blood-brain barrier penetration or drug-drug interaction potential involving P-gp modulators [3].

Combination Therapy Studies with mTOR Inhibitors (e.g., Everolimus)

JI-101 has been evaluated clinically in combination with everolimus, where it was well tolerated [4]. Researchers designing preclinical or clinical studies of combination antiangiogenic and mTOR-targeted therapies should consider JI-101 based on this established clinical experience. Note that JI-101 increased everolimus exposure by approximately 22%, suggestive of a drug-drug interaction, which must be accounted for in study design [4].

In Vivo Xenograft Studies of Solid Tumors

JI-101's demonstrated ability to achieve 50-70% tumor growth inhibition at oral doses of 10-30 mg/kg/day in mouse xenograft models of colon and lung cancer makes it a suitable positive control or test compound for in vivo efficacy studies of novel antiangiogenic agents or combination regimens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ji-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.